molecular formula C10H18O B074775 2,2,6,6-Tetramethylcyclohexanone CAS No. 1195-93-3

2,2,6,6-Tetramethylcyclohexanone

Cat. No.: B074775
CAS No.: 1195-93-3
M. Wt: 154.25 g/mol
InChI Key: PLWBUOOIBTVSNN-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylcyclohexanone is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexane ring substituted with four methyl groups at the 2 and 6 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve efficient conversion rates. The use of environmentally friendly oxidants and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,6,6-Tetramethylcyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The presence of the four methyl groups enhances its stability and reactivity, allowing it to engage in diverse chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a similar structure but without the methyl substitutions.

    2,2,6,6-Tetramethylpiperidone: A related compound with a nitrogen atom in the ring structure.

    2,2,6,6-Tetramethylcyclohexanol: The reduced form of 2,2,6,6-tetramethylcyclohexanone.

Uniqueness: this compound is unique due to its high stability and reactivity, attributed to the presence of four methyl groups. These substitutions not only enhance its chemical properties but also make it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its role as a precursor in the synthesis of complex molecules further distinguish it from similar compounds .

Properties

IUPAC Name

2,2,6,6-tetramethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBUOOIBTVSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152477
Record name 2,2,6,6,-Tetramethylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-93-3
Record name 2,2,6,6-Tetramethylcyclohexanone
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URL https://commonchemistry.cas.org/detail?cas_rn=1195-93-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,6,6,-Tetramethylcyclohexanone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933
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Record name 2,2,6,6,-Tetramethylcyclohexanone
Source EPA DSSTox
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Record name 2,2,6,6-Tetramethyl-cyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the unique reactivity patterns of 2,2,6,6-Tetramethylcyclohexanone?

A1: this compound exhibits interesting reactivity due to the steric hindrance imposed by the four methyl groups. For example, it undergoes a regioselective cyclopalladation-oxidation reaction, leading to the formation of β-acetoxy derivatives. [] This reaction highlights the influence of steric factors on the selectivity of palladation. Furthermore, lead tetraacetate oxidation of this compound oxime results in C-C bond cleavage, producing acetyl hydroxamates. In certain cases, this reaction proceeds through the formation of nitrile oxide intermediates. []

Q2: How does the structure of this compound affect its fragmentation under chemical ionization conditions?

A2: Studies using deuterium and carbon-13 labeled this compound have revealed two distinct pathways for its fragmentation under chemical ionization. The energetically favored pathway involves a series of methyl migrations and ring contractions, ultimately yielding protonated acetone. [] This fragmentation pattern provides valuable insights into the gas-phase ion chemistry of sterically hindered ketones.

Q3: Can you describe the use of this compound in computational chemistry studies?

A3: this compound serves as a model system for simulating Magnetic Circular Dichroism (MCD) spectra using ab initio methods. [] This approach involves a nonperturbative treatment of the magnetic field and allows for the accurate prediction of MCD spectra. By comparing simulated and experimental spectra, researchers gain insights into the electronic structure and properties of molecules.

Q4: What is the significance of this compound in the context of hindered ketones?

A4: this compound, along with 2,2,6-Trimethylcyclohexanone, serves as a valuable model compound for studying the behavior of hindered ketones. [] These compounds provide a platform for investigating the impact of steric hindrance on reactivity, conformation, and spectroscopic properties.

Q5: Is there a straightforward method for complete methylation at the alpha positions of certain ketones, like this compound?

A5: Yes, a convenient procedure exists for the complete methylation of the alpha positions in some ketones, including this compound. This method involves treating the ketone with methyl iodide and powdered potassium hydroxide in the presence of a catalytic amount of 18-crown-6. [] This approach offers a practical route to synthesize fully methylated ketones.

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